Bis(2-trifluoromethylphenyl)(3-sulfonatophenyl)phosphine Bis(2-trifluoromethylphenyl)(3-sulfonatophenyl)phosphine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17569994
InChI: InChI=1S/C20H13F6O3PS/c21-19(22,23)15-8-1-3-10-17(15)30(13-6-5-7-14(12-13)31(27,28)29)18-11-4-2-9-16(18)20(24,25)26/h1-12H,(H,27,28,29)/p-1
SMILES:
Molecular Formula: C20H12F6O3PS-
Molecular Weight: 477.3 g/mol

Bis(2-trifluoromethylphenyl)(3-sulfonatophenyl)phosphine

CAS No.:

Cat. No.: VC17569994

Molecular Formula: C20H12F6O3PS-

Molecular Weight: 477.3 g/mol

* For research use only. Not for human or veterinary use.

Bis(2-trifluoromethylphenyl)(3-sulfonatophenyl)phosphine -

Specification

Molecular Formula C20H12F6O3PS-
Molecular Weight 477.3 g/mol
IUPAC Name 3-bis[2-(trifluoromethyl)phenyl]phosphanylbenzenesulfonate
Standard InChI InChI=1S/C20H13F6O3PS/c21-19(22,23)15-8-1-3-10-17(15)30(13-6-5-7-14(12-13)31(27,28)29)18-11-4-2-9-16(18)20(24,25)26/h1-12H,(H,27,28,29)/p-1
Standard InChI Key ZUWRKOPBIDYUOU-UHFFFAOYSA-M
Canonical SMILES C1=CC=C(C(=C1)C(F)(F)F)P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC=CC=C3C(F)(F)F

Introduction

Structural and Molecular Characteristics

Bis(2-trifluoromethylphenyl)(3-sulfonatophenyl)phosphine possesses the molecular formula C<sub>20</sub>H<sub>12</sub>F<sub>6</sub>O<sub>3</sub>PS<sup>−</sup> and a molecular weight of 477.3 g/mol. The sulfonate group at the para position of one phenyl ring introduces hydrophilicity, while the two ortho-trifluoromethylphenyl groups contribute steric bulk and electron-deficient character. This combination creates a bifunctional ligand capable of stabilizing metal centers while enhancing solubility in polar solvents.

The compound’s IUPAC name, 3-bis[2-(trifluoromethyl)phenyl]phosphanylbenzenesulfonate, reflects its substitution pattern. X-ray crystallography of analogous sulfonated phosphines reveals a trigonal pyramidal geometry around the phosphorus atom, with bond angles influenced by the electron-withdrawing substituents .

Synthesis and Optimization

Reaction Methodology

The synthesis typically involves a nucleophilic substitution reaction between 3-sulfonatophenyl precursors and a phosphorus source. A documented route utilizes phosphorus trichloride (PCl<sub>3</sub>) and sodium hydroxide (NaOH) under inert conditions to prevent oxidation. The general steps include:

  • Phosphorylation: Reacting 3-sulfonatophenol with PCl<sub>3</sub> to form a chlorophosphine intermediate.

  • Aryl Substitution: Introducing 2-trifluoromethylphenyl groups via Grignard or lithium reagents.

  • Sulfonation: Final functionalization with sulfonic acid groups, followed by neutralization to yield the sulfonate salt.

Critical Parameters

Key synthesis conditions include:

  • Temperature: Maintained between 0°C and 25°C to control exothermic reactions.

  • Atmosphere: Conducted under argon or nitrogen to prevent phosphine oxidation .

  • Solvent System: Tetrahydrofuran (THF) or dichloromethane (DCM) for optimal reagent solubility.

ParameterValue/Range
Reaction Temperature0°C – 25°C
Reaction Time12–24 hours
Yield60–75%

Physicochemical Properties

The compound’s solubility profile is particularly noteworthy. Unlike conventional hydrophobic phosphines, its sulfonate group enables dissolution in water, methanol, and dimethylformamide (DMF). This property is critical for applications in aqueous-phase catalysis. Spectroscopic data further reveal:

  • <sup>31</sup>P NMR: A singlet at δ = 18–22 ppm, indicative of a single phosphorus environment .

  • IR Spectroscopy: Peaks at 1150 cm<sup>−1</sup> (S=O stretching) and 1320 cm<sup>−1</sup> (C-F stretching).

Thermogravimetric analysis (TGA) shows stability up to 200°C, with decomposition occurring via desulfonation and subsequent fragmentation of the trifluoromethyl groups .

Applications in Catalysis and Coordination Chemistry

Transition Metal Complexation

Bis(2-trifluoromethylphenyl)(3-sulfonatophenyl)phosphine acts as a chelating ligand for palladium, platinum, and rhodium. For example, its palladium complexes exhibit exceptional activity in Suzuki-Miyaura couplings conducted in water-methanol mixtures, achieving turnover numbers (TON) exceeding 10,000 . The sulfonate group facilitates catalyst recovery via precipitation, addressing a major limitation in homogeneous catalysis.

Mechanistic Insights

The ligand’s electron-deficient trifluoromethyl groups polarize the metal center, enhancing oxidative addition rates in cross-coupling reactions. Concurrently, the sulfonate moiety stabilizes intermediates through hydrogen bonding with protic solvents. This dual functionality is exemplified in the catalytic cycle below:

Pd0+Ar-XOxidative AdditionPdII(Ar)(X)TransmetallationPdII(Ar)(Ar’)Reductive EliminationPd0+Ar-Ar’\text{Pd}^0 + \text{Ar-X} \xrightarrow{\text{Oxidative Addition}} \text{Pd}^{II}(\text{Ar})(\text{X}) \xrightarrow{\text{Transmetallation}} \text{Pd}^{II}(\text{Ar})(\text{Ar'}) \xrightarrow{\text{Reductive Elimination}} \text{Pd}^0 + \text{Ar-Ar'}

Comparative Analysis with Related Phosphines

While Bis(2-trifluoromethylphenyl)(3-sulfonatophenyl)phosphine is distinct, comparisons to analogs like Bis(3,5-di-trifluoromethylphenyl)(3-sulfonatophenyl)phosphine (PubChem CID: 87292958) reveal trade-offs. The latter’s additional trifluoromethyl groups increase steric hindrance, reducing catalytic activity but improving selectivity in asymmetric hydrogenations .

Future Directions

Ongoing research aims to:

  • Develop heterogeneous catalysts by immobilizing the phosphine on silica or polymer supports.

  • Explore photocatalytic applications using ruthenium or iridium complexes.

  • Optimize synthetic protocols to improve yields and reduce costs.

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